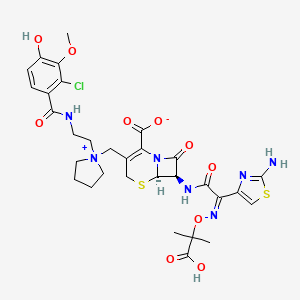
Acetamide, N-(6-((2-cyano-4,6-dinitrophenyl)azo)-1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,N-[6-[(2-cyano-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is a complex organic compound with a molecular formula of C19H19N7O5. This compound is known for its unique structure, which includes an azo group, a cyano group, and multiple nitro groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Acetamide,N-[6-[(2-cyano-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- involves multiple steps, including the formation of the azo group and the introduction of the cyano and nitro groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Acetamide,N-[6-[(2-cyano-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s unique structure allows it to be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the cyano and nitro groups can interact with nucleophiles and electrophiles. These interactions can lead to changes in molecular pathways, affecting biological processes and chemical reactions.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, Acetamide,N-[6-[(2-cyano-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- stands out due to its unique combination of functional groups. Similar compounds include:
N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide: Shares the azo and cyano groups but differs in the presence of diethylamino groups.
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide: Similar structure but with different substituents affecting its reactivity and applications.
This compound’s distinct structure and reactivity make it a valuable tool in various scientific research applications.
Propriétés
Numéro CAS |
71673-12-6 |
|---|---|
Formule moléculaire |
C27H33N7O7 |
Poids moléculaire |
567.6 g/mol |
Nom IUPAC |
N-[(4R)-6-[(2-cyano-4,6-dinitrophenyl)diazenyl]-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]acetamide |
InChI |
InChI=1S/C27H33N7O7/c1-6-40-9-10-41-8-7-32-24-14-22(29-18(3)35)23(13-21(24)17(2)15-27(32,4)5)30-31-26-19(16-28)11-20(33(36)37)12-25(26)34(38)39/h11-14,17H,6-10,15H2,1-5H3,(H,29,35)/t17-/m1/s1 |
Clé InChI |
KSRZVKIWHAGOPV-QGZVFWFLSA-N |
SMILES isomérique |
CCOCCOCCN1C2=CC(=C(C=C2[C@@H](CC1(C)C)C)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C |
SMILES canonique |
CCOCCOCCN1C2=CC(=C(C=C2C(CC1(C)C)C)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


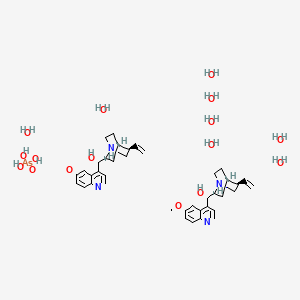
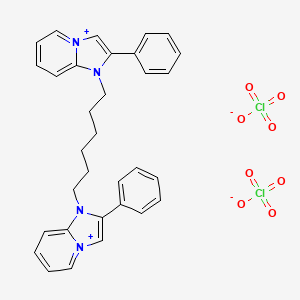
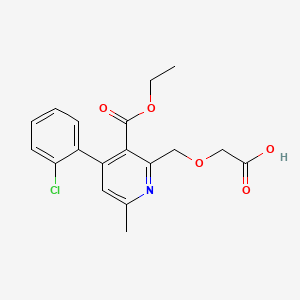
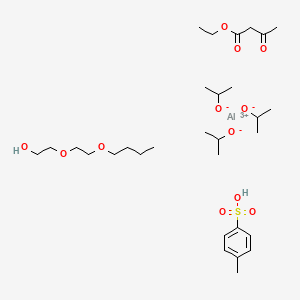
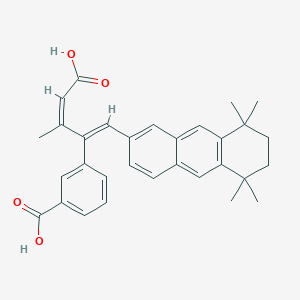
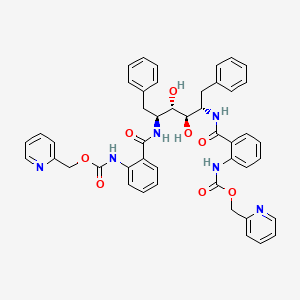
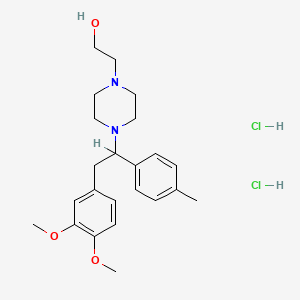
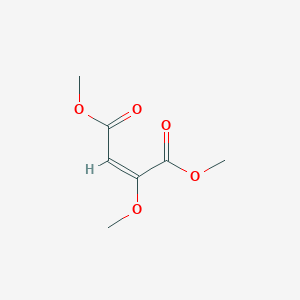

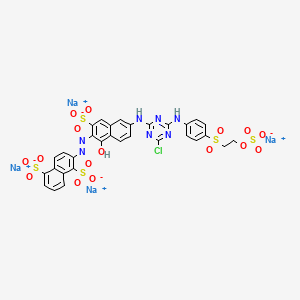
![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)


